molecular formula C6H3ClFNO B051369 2-Fluoropyridine-3-carbonyl chloride CAS No. 119899-26-2

2-Fluoropyridine-3-carbonyl chloride

Cat. No. B051369
M. Wt: 159.54 g/mol
InChI Key: JVHBILBNECDYIY-UHFFFAOYSA-N
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Description

2-Fluoropyridine-3-carbonyl chloride is a chemical compound utilized in various chemical syntheses and studies due to its unique structural and chemical properties. Its synthesis and functionalization are of significant interest in the fields of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of related fluoropyridines involves nucleophilic substitution reactions, where leaving groups in specific positions are replaced with fluorine or functional groups. Techniques often employ conditions such as polar aprotic solvents (DMF, DMSO) and reactants like KF or Bu4NF to achieve fluorination or introduce new functional groups (Shestopalov et al., 2009).

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Scientific Field : Organic Chemistry
    • Summary of Application : 2-Fluoropyridine-3-carbonyl chloride is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
    • Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
    • Results or Outcomes : The synthesis of fluorinated pyridines has led to the development of compounds with interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring .
  • Synthesis of Heterocyclic Compounds

    • Scientific Field : Organic Chemistry
    • Summary of Application : 2-Fluoropyridine-5-carbonyl chloride serves as a reagent in synthesizing heterocyclic compounds .
    • Methods of Application : It is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .
    • Results or Outcomes : The synthesis of these heterocyclic compounds has potential applications in materials science, catalysis, and nanotechnology .
  • Synthesis of Fluorinated Agricultural Products

    • Scientific Field : Agricultural Chemistry
    • Summary of Application : 2-Fluoropyridine-3-carbonyl chloride is used in the synthesis of fluorinated agricultural products . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
    • Methods of Application : The methods of synthesis of fluorinated agricultural products involve the introduction of fluorine atoms into lead structures .
    • Results or Outcomes : The synthesis of fluorinated agricultural products has led to the development of products with improved physical, biological, and environmental properties .
  • Synthesis of Piperidine Derivatives

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of Fluorinated Herbicides and Insecticides

    • Scientific Field : Agricultural Chemistry
    • Summary of Application : 2-Fluoropyridine-3-carbonyl chloride is used in the synthesis of fluorinated herbicides and insecticides . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
    • Methods of Application : The methods of synthesis of fluorinated agricultural products involve the introduction of fluorine atoms into lead structures .
    • Results or Outcomes : The synthesis of fluorinated agricultural products has led to the development of products with improved physical, biological, and environmental properties .
  • Synthesis of Amides, Esters, and Sulfonamides

    • Scientific Field : Organic Chemistry
    • Summary of Application : 2-Fluoropyridine-3-carbonyl chloride is involved in the synthesis of organic compounds like amides, esters, and sulfonamides .
    • Methods of Application : It serves as a reagent in synthesizing these compounds .
    • Results or Outcomes : The synthesis of these compounds has potential applications in various scientific fields .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

2-fluoropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5(10)4-2-1-3-9-6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHBILBNECDYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620824
Record name 2-Fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropyridine-3-carbonyl chloride

CAS RN

119899-26-2
Record name 2-Fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoropyridine-3-carboxylic acid (7 g, Step C) was suspended in SOCl2 (100 mL). After heating under reflux for 2 h, the mixture became homogeneous. Excess SOCl2 was removed in vacuo to afford a brown solid as desired product.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-fluoro-3-pyridinecarboxylic acid (6.3 g, 44.6 mmol) in DCM (112 mL) was added thionyl chloride (15.0 mL, 205 mmol). The reaction was heated to 40° C. and stirring continued for 3.5 h. After which, the reaction mixture was concentrated in vacuo to provide 2-fluoronicotinoyl chloride as a yellow solid. The product was taken on crude to the next step. To a stirred solution of 2-fluoronicotinoyl chloride (6.3 g, 39.5 mmol) in acetonitrile (197 mL, 39.5 mmol) was added diisopropylethylamine (27.5 mL, 158 mmol) followed by picolinimidamide (5.26 g, 43.4 mmol). The reaction was heated to 90° C. and stirring continued for 27 h. The reaction mixture was filtered and the filtrate was concentrated in vacuo. The residue was placed in Et2O (100 mL) and the mixture was filtered and was further washed with Et2O. The product was dried under vacuum and used crude in the next reaction. Mass Spectrum (ESI) m/e=225.1 (M+1).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
112 mL
Type
solvent
Reaction Step One

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